molecular formula C12H18BrNO4S B222875 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

Cat. No. B222875
M. Wt: 352.25 g/mol
InChI Key: PXZXJKUDJWJCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that are implicated in the pathogenesis of autoimmune diseases and inflammatory disorders. By inhibiting TYK2, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide can block the production of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been shown to have potent anti-inflammatory activity in preclinical studies. In addition to reducing the production of pro-inflammatory cytokines, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has also been shown to reduce the infiltration of immune cells into inflamed tissues. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a good safety profile and has not shown any significant toxic effects in preclinical studies.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a good pharmacokinetic profile and can be administered orally. However, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a selective inhibitor of TYK2 and may not be effective in all autoimmune diseases and inflammatory disorders. In addition, the mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is not fully understood, and further research is needed to elucidate its effects on immune cells and cytokine signaling pathways.

Future Directions

For research include the evaluation of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in additional preclinical models of autoimmune diseases and inflammatory disorders. Further research is also needed to elucidate the mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide and to identify potential biomarkers for patient selection and monitoring. In addition, the development of combination therapies that target multiple cytokine signaling pathways may improve the efficacy of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in the treatment of autoimmune diseases and inflammatory disorders.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide involves several steps starting from commercially available starting materials. The first step involves the preparation of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride, which is then reacted with 3-methoxypropylamine to give the desired product. The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been reported in the literature and can be scaled up for commercial production.

Scientific Research Applications

5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been studied extensively in preclinical models of autoimmune diseases and inflammatory disorders. In these studies, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has shown potent anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has also been shown to reduce disease severity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

Molecular Formula

C12H18BrNO4S

Molecular Weight

352.25 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO4S/c1-9-7-11(18-3)12(8-10(9)13)19(15,16)14-5-4-6-17-2/h7-8,14H,4-6H2,1-3H3

InChI Key

PXZXJKUDJWJCFE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCOC)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCOC)OC

Origin of Product

United States

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